2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a combination of aromatic rings, imine, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine, followed by further reactions to introduce the thiazole group. One common method involves the use of vanillin and p-anisidine as starting materials . The reaction is carried out in a solvent such as methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s imine and thiazole groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of imine and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
662118-21-0 |
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Molecular Formula |
C17H14N4O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]-4-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C17H14N4O2S/c1-23-15-5-2-13(3-6-15)19-11-12-10-14(4-7-16(12)22)20-21-17-18-8-9-24-17/h2-11,22H,1H3 |
InChI Key |
MPOPFAXONDLFGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)N=NC3=NC=CS3)O |
Origin of Product |
United States |
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